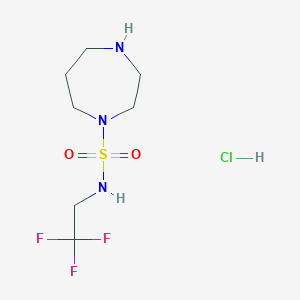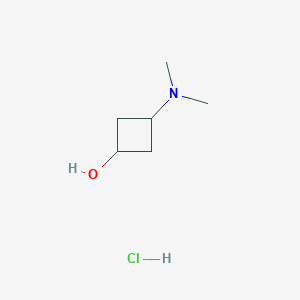
3,5-Dibromo-4-fluoropyridin-2-amine
Descripción general
Descripción
3,5-Dibromo-4-fluoropyridin-2-amine is a heterocyclic organic compound . It has a molecular formula of C5H3Br2FN2 and a molecular weight of 269.9 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-fluoropyridin-2-amine can be represented by the SMILES notation: NC1=NC=C(Br)C(F)=C1Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dibromo-4-fluoropyridin-2-amine include a molecular weight of 269.9 g/mol . Other properties such as density, melting point, and boiling point are not provided in the search results .Aplicaciones Científicas De Investigación
-
Scientific Field: Pharmaceutical Synthesis
- Application Summary : “3,5-Dibromo-4-fluoropyridin-2-amine” is used in the synthesis of pharmaceuticals. The compound has also been used as a tool to study the role of Hsp90 in cancer progression.
-
Scientific Field: Agrochemical Development
- Application Summary : This compound is used in the development of agrochemicals. Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers.
-
Scientific Field: Synthesis of Fluorinated Pyridines
- Application Summary : This compound is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application : The specific methods of application would depend on the particular fluoropyridine being synthesized. This compound would likely be used as a reagent or intermediate in a chemical reaction .
- Results or Outcomes : The outcomes of these experiments would also depend on the specific fluoropyridine being synthesized. In general, the use of this compound could lead to the development of new fluoropyridines with interesting and unusual physical, chemical, and biological properties .
-
Scientific Field: Materials Science
- Application Summary : This compound has potential implications in materials science. The compound’s unique properties make it a promising candidate for the development of novel materials.
- Methods of Application : As with the other fields, the methods of application would depend on the specific material being developed. This compound would likely be used as a reagent or intermediate in a chemical reaction.
- Results or Outcomes : The results of these experiments could lead to the development of new materials that have improved physical properties or have fewer environmental impacts.
-
Scientific Field: Radiobiology
- Application Summary : This compound is used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds .
- Methods of Application : The specific methods of application would depend on the particular F 18 substituted pyridine being synthesized. This compound would likely be used as a reagent or intermediate in a chemical reaction .
- Results or Outcomes : The outcomes of these experiments would also depend on the specific F 18 substituted pyridine being synthesized. In general, the use of this compound could lead to the development of new imaging agents for various biological applications .
-
Scientific Field: Computational Chemistry
- Application Summary : This compound has potential implications in computational chemistry . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
- Methods of Application : As with the other fields, the methods of application would depend on the specific simulation being run. This compound would likely be used as a model in a computational chemistry program .
- Results or Outcomes : The results of these experiments could lead to the development of new insights into the properties and behavior of this compound .
Propiedades
IUPAC Name |
3,5-dibromo-4-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJWXWDOPATBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292382 | |
| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-fluoropyridin-2-amine | |
CAS RN |
1820604-11-2 | |
| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433536.png)
![[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1433537.png)



![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)
![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)


![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)


